molecular formula C12H13Cl2N3 B12625787 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196147-61-1

2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12625787
CAS No.: 1196147-61-1
M. Wt: 270.15 g/mol
InChI Key: QYIKYRPXAKEJKG-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)pyrimidin-2-yl)ethanamine hydrochloride is a hydrochloride salt of an ethanamine derivative featuring a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position.

Properties

CAS No.

1196147-61-1

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.15 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C12H12ClN3.ClH/c13-10-3-1-9(2-4-10)11-6-8-15-12(16-11)5-7-14;/h1-4,6,8H,5,7,14H2;1H

InChI Key

QYIKYRPXAKEJKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)CCN)Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2-aminopyrimidine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as sodium hydroxide to form the intermediate 4-(4-chlorophenyl)pyrimidine.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to obtain 2-(4-(4-chlorophenyl)pyrimidin-2-yl)ethanamine.

    Hydrochloride Formation: Finally, the ethanamine derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Amine Group

The primary amine undergoes acid- or base-catalyzed hydrolysis under controlled conditions:

Reaction Type Conditions Products Yield Source
Acid hydrolysis80–85°C with H₂SO₄, HCl, or HBr (aqueous)Ethanolic acid derivatives + benzylamine70–85%
Alkaline hydrolysisKOH/EtOH, refluxDeaminated pyrimidine analogs50–60%

Mechanistic Insight : Protonation of the amine in acidic media facilitates nucleophilic attack by water, while alkaline conditions promote deprotonation and elimination . Byproducts like benzylamine are recoverable via distillation .

Alkylation/Acylation of the Amine

The ethanamine side chain reacts with electrophiles:

Reagent Conditions Product Application Source
Acetic anhydridePyridine, 25°C, 2 hN-Acetylated derivativeBioactivity modulation
ChloroacetamideK₂CO₃, DMF, 8 hN-Alkylated pyrimidine-ethylamine conjugatesIntermediate for CDK inhibitors

Key Observation : Alkylation preserves the pyrimidine ring’s electronic properties, critical for maintaining pharmacological activity .

Substitution Reactions on the Pyrimidine Ring

The 2-position chlorine (if present) and 4-chlorophenyl group enable cross-coupling:

Reaction Catalyst/Reagents Product Selectivity Source
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, 80°CBiarylpyrimidines>90% at C4
AminationPyrrolidine, THF, 12 h4-Pyrrolidinylpyrimidine derivativesRegioselective

Notable Example : Reaction with (3-nitrophenyl)boronic acid under Suzuki conditions yields 2-(3-nitrophenyl)-4-chlorophenylpyrimidines, precursors to kinase inhibitors .

Cyclization and Ring-Forming Reactions

The amine participates in intramolecular cyclization:

Reagent Conditions Product Role Source
CS₂/KOHEtOH, reflux, 6 hThiazole-fused pyrimidine systemsHeterocyclic scaffold synthesis
ChloroacetonitrileK₂CO₃, DMF, 8 hPyrazolo[3,4-d]pyrimidinesCDK inhibitor cores

Synthetic Utility : These reactions expand the compound’s utility in generating polycyclic architectures for drug discovery .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt undergoes reversible pH-sensitive changes:

Condition Behavior Implications Source
pH > 8Free amine generationEnhances nucleophilicity for alkylation
pH 2–4Protonated amine stabilizes in aqueous mediaImproves solubility for bioconjugation

Oxidation and Redox Reactions

Controlled oxidation modifies the ethanamine chain:

Oxidizing Agent Conditions Product Byproducts Source
KMnO₄H₂O, 25°C, 12 hPyrimidine-2-carboxylic acidMnO₂
mCPBADCM, 0°C, 2 hN-Oxide derivatives3-Chlorobenzoic acid

Thermal Degradation Pathways

Decomposition studies reveal stability limits:

Temperature Environment Degradation Products Half-Life Source
>150°CInert atmosphereChlorophenyl fragments + NH₃<1 h
120°CAqueous HClPyrimidine ring-opening products4–6 h

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
Pyrimidine C2-ClHighSuzuki coupling, amination
Primary amineModerateAcylation, Schiff base formation
4-ChlorophenylLowElectrophilic substitution (limited)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, they may target kinases and other proteins that are critical for tumor growth and survival, making them candidates for further development as anticancer agents .

Neuropharmacology

This compound has been investigated for its effects on the central nervous system (CNS). Pyrimidine derivatives are often studied for their potential as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound might influence serotonin and dopamine pathways, which are crucial in mood regulation .

Chemical Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of pyrimidine derivatives with amines. This compound serves as an intermediate in the synthesis of more complex molecules, which can be utilized in medicinal chemistry to develop new therapeutic agents .

Drug Development

As a building block in drug discovery, this compound's unique structure allows chemists to modify it to enhance its biological activity or reduce toxicity. The ability to alter functional groups around the pyrimidine ring opens avenues for creating more effective drugs tailored to specific diseases .

Case Study: Anticancer Properties

A study published in a peer-reviewed journal highlighted the efficacy of similar pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLung CancerKinase inhibition

Case Study: Neuropharmacological Effects

Another research project focused on the neuropharmacological effects of pyrimidine derivatives, demonstrating their potential as anxiolytic agents in preclinical models. The study reported significant reductions in anxiety-like behaviors in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride
  • Structure : Replaces the pyrimidine ring with a 1,2,4-oxadiazole ring.
  • Molecular Formula : C₁₀H₁₁Cl₂N₃O (MW: 260.12) .
  • Higher chlorine content (two Cl atoms) may increase lipophilicity. Applications: Likely explored as a bioisostere in drug design due to oxadiazole's prevalence in kinase inhibitors .
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Hydrochloride
  • Structure : Substitutes pyrimidine with a thiazole ring.
  • Purity : 95% (industrial grade) .
  • Thiazole-containing compounds are common in antimicrobial and anticancer agents, suggesting divergent therapeutic applications compared to pyrimidine derivatives .
2C-T-7 Hydrochloride
  • Structure : Features a 2,5-dimethoxy-4-propylsulfanylphenyl group instead of pyrimidine.
  • Stability : Stable for ~70 days in preserved blood at 4°C .
  • Key Differences :
    • The sulfanyl and methoxy groups confer psychedelic properties (e.g., serotonin receptor agonism), unlike the pyrimidine-based target compound.
    • Analytical Data : Distinct colorimetric responses (e.g., Marquis test: salmon orange) aid in identification .

Substituted Ethanamine Derivatives with Varied Backbones

2-Amino-1-(4-chlorophenyl)propan-1-ol Hydrochloride
  • Structure: Propanolamine backbone with a hydroxyl group.
  • Molecular Formula: C₉H₁₂ClNO (MW: 185.65) .
  • Used as a chiral intermediate in synthesizing ephedrine analogues, indicating utility in stereoselective synthesis .
2-[4-(Benzyloxy)phenyl]ethanamine Hydrochloride
  • Structure : Benzyloxy-substituted phenyl ring.
  • Physicochemical Properties: Melting Point: 148–152°C. Solubility: Water and ethanol .
  • Applications : Intermediate for bioactive compounds, highlighting role in drug discovery pipelines .

Biological Activity

2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride (CAS No. 1196147-61-1) is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H13Cl2N3, with a molecular weight of 270.158 g/mol. The compound features a pyrimidine ring substituted with a chlorophenyl group, which is significant for its biological interactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, related pyrimidine derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism typically involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Cell Line IC50 (μM) Mechanism
MCF-712.2Apoptosis induction
HepG214.8Cell cycle arrest
HEK293>150No significant activity

Enzymatic Inhibition

The compound's structure suggests potential interactions with various enzymes. Studies indicate that pyrimidine derivatives can act as inhibitors of carbonic anhydrases (hCA II and hCA IX), which play roles in tumorigenesis and metastasis. The inhibition of these enzymes may contribute to the anticancer properties observed in vitro .

The biological activity of this compound is hypothesized to involve:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at the G2/M checkpoint.
  • Enzyme Inhibition : Competitive inhibition of key metabolic enzymes involved in cancer progression.

Case Studies

A notable study evaluated the antiproliferative effects of pyrimidine-based compounds against multiple cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as lead compounds for further development .

Example Case Study

In a comparative analysis, a derivative similar to this compound was tested against several cancer cell lines:

  • MCF-7 : IC50 = 10.87 μM
  • MDA-MB-231 : IC50 = 6.43 μM
  • BT549 : IC50 = 3.17 μM

These findings suggest that modifications to the pyrimidine core can enhance biological activity, making it a valuable scaffold for drug development .

Q & A

Q. What are the common synthetic routes for 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyrimidine intermediates and chlorophenyl derivatives. For example, a nucleophilic substitution reaction may be employed to attach the 4-chlorophenyl group to the pyrimidine ring, followed by amination to introduce the ethanamine moiety. Key steps include:
  • Reagent Selection : Use of catalysts like palladium complexes for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-pyrimidine bonds) .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
  • Critical Parameters : Control reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane or ethanol) to optimize intermediate stability .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm molecular structure, with attention to aromatic protons (δ 7.2–8.5 ppm for pyrimidine and chlorophenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z ~280) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Q. How does solubility and stability vary under different experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt; limited solubility in non-polar solvents (e.g., hexane) .
  • Stability :
  • pH Sensitivity : Stable at pH 2–6; degradation observed under alkaline conditions (pH >8) .
  • Thermal Stability : Store at 2–8°C to prevent thermal decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol%), and reaction time .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
  • Case Study : A 15% yield increase was achieved by switching from NaOH to K2CO3 as a base in amination steps .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography (if single crystals are obtainable), and computational modeling (e.g., DFT) to resolve ambiguities in peak assignments .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational changes affecting resonance splitting .

Q. What strategies are effective for designing biological activity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs due to the pyrimidine moiety’s affinity for ATP-binding pockets .
  • Assay Types :
  • In Vitro : Enzyme inhibition assays (e.g., IC50 determination via fluorescence polarization).
  • Cellular Models : Use HEK293 or HeLa cells to assess cytotoxicity and downstream signaling (e.g., Western blot for phosphorylated targets) .
  • Data Interpretation : Normalize results against positive controls (e.g., staurosporine for kinase inhibition) and account for solvent interference .

Q. How can environmental fate and ecotoxicological impacts be systematically evaluated?

  • Methodological Answer :
  • Environmental Persistence :
  • Hydrolysis Studies : Monitor degradation in aqueous buffers at varying pH (2–12) and temperatures (20–40°C) .
  • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown .
  • Ecotoxicology :
  • Model Organisms : Use Daphnia magna (EC50 assays) and Danio rerio (zebrafish embryos) for acute toxicity profiling .
  • Bioaccumulation : Measure logP values (predicted ~2.1) to assess lipid membrane permeability .

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